N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide
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Overview
Description
N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide, also known as MPSPC, is a compound that has gained attention in scientific research due to its potential therapeutic applications. MPSPC belongs to the class of piperazinecarbothioamide compounds, which have been shown to have various biological activities. In
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide is not fully understood. However, it has been proposed that N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide may act by inhibiting the activity of enzymes involved in various biological processes. For example, N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in cancer cell growth.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects. For example, N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to reduce the levels of pro-inflammatory cytokines in animal models of inflammation. N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has also been shown to reduce the levels of oxidative stress markers in animal models of epilepsy. In addition, N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have various biological activities. However, there are also limitations to using N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide in lab experiments. For example, its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
Future Directions
There are several future directions for research on N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide. One area of research could focus on understanding the mechanism of action of N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide in more detail. Another area of research could investigate the potential therapeutic applications of N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide in various diseases, including epilepsy, inflammation, and cancer. Furthermore, research could explore the safety and efficacy of N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide in humans, which could lead to the development of new drugs based on N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide.
Synthesis Methods
The synthesis of N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide involves the reaction of 4-methoxyaniline and phenylsulfonyl chloride with 1-piperazinecarbothioamide. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide.
Scientific Research Applications
N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various diseases. One study showed that N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has anticonvulsant activity in animal models of epilepsy. Another study demonstrated that N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has anti-inflammatory activity in animal models of inflammation. N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has also been shown to have potential as an anticancer agent, as it inhibits the growth of cancer cells in vitro.
properties
IUPAC Name |
4-(benzenesulfonyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-24-16-9-7-15(8-10-16)19-18(25)20-11-13-21(14-12-20)26(22,23)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPXUOASUVYQKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-(phenylsulfonyl)piperazine-1-carbothioamide |
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